molecular formula C17H18ClN3O5 B3925628 4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide

4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide

Cat. No. B3925628
M. Wt: 379.8 g/mol
InChI Key: KVLADNOVRGKJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide, also known as BNIP3, is a chemical compound that plays a crucial role in various biological processes. It is a member of the Bcl-2 family of proteins, which are known to regulate apoptosis or programmed cell death. BNIP3 is involved in the process of mitophagy, which is the selective degradation of dysfunctional mitochondria.

Mechanism of Action

4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide interacts with the mitochondrial membrane and induces the formation of pores, leading to the release of cytochrome c and other pro-apoptotic proteins. This process triggers the activation of caspases, which are responsible for the initiation of apoptosis. This compound also interacts with other proteins involved in mitophagy, such as LC3 and PINK1, to promote the degradation of damaged mitochondria.
Biochemical and Physiological Effects:
The overexpression of this compound has been associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. In neurodegenerative disorders, this compound has been shown to play a role in the clearance of damaged mitochondria, which can help prevent the accumulation of toxic proteins. In cardiovascular diseases, this compound has been shown to induce cell death in cardiomyocytes, leading to heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments is its role in mitophagy, which is a critical process in maintaining cellular homeostasis. This compound can be used to study the mechanisms involved in mitophagy and the interactions between different proteins involved in the process. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in experiments.

Future Directions

The future directions for 4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide research include identifying its role in other biological processes, such as autophagy and inflammation. Further studies can also investigate the potential of this compound as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of specific inhibitors or activators of this compound can also be explored to modulate its activity in cells.
Conclusion:
In conclusion, this compound is a crucial protein involved in mitophagy and plays a significant role in maintaining cellular homeostasis. Its role in inducing apoptosis in cancer cells and promoting the clearance of damaged mitochondria in neurodegenerative disorders and cardiovascular diseases makes it a potential target for therapeutic interventions. Further research is needed to identify its role in other biological processes and develop specific inhibitors or activators to modulate its activity in cells.

Scientific Research Applications

4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide has been extensively studied for its role in mitophagy, which is a critical process in maintaining cellular homeostasis. Mitophagy is essential for the removal of damaged or dysfunctional mitochondria, which can lead to various diseases if not eliminated. This compound has been shown to play a crucial role in the initiation of mitophagy by interacting with other proteins in the cell.

properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5/c18-13-2-1-3-14(11-13)19-17(24)12-4-5-15(16(10-12)21(25)26)20(6-8-22)7-9-23/h1-5,10-11,22-23H,6-9H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLADNOVRGKJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N(CCO)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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